molecular formula C8H15NO2 B13593992 1-[(2R)-2-hydroxypropyl]piperidin-2-one

1-[(2R)-2-hydroxypropyl]piperidin-2-one

Cat. No.: B13593992
M. Wt: 157.21 g/mol
InChI Key: UIAWRZZLFDSISI-SSDOTTSWSA-N
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Description

1-[(2R)-2-hydroxypropyl]piperidin-2-one is a high-purity, chiral small molecule that serves as a valuable building block in organic synthesis and drug discovery research. This compound features a piperidin-2-one core, a privileged structure found in many biologically active molecules and pharmaceuticals, modified with a (R)-2-hydroxypropyl side chain. The stereochemistry introduced by the (2R)-hydroxypropyl group is critical for achieving specific interactions with biological targets, making this compound of particular interest for the development of stereoselective inhibitors and receptor ligands. While the specific biological profile of this exact compound is still an area of active investigation, its structure suggests potential as a key intermediate in the synthesis of more complex molecules for probing neurological pathways, enzyme function, and other pharmacological mechanisms. Researchers can utilize this compound as a precursor for further chemical modification or as a standard in analytical method development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please handle all chemicals with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[(2R)-2-hydroxypropyl]piperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1

InChI Key

UIAWRZZLFDSISI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN1CCCCC1=O)O

Canonical SMILES

CC(CN1CCCCC1=O)O

Origin of Product

United States

Synthetic Methodologies for 1 2r 2 Hydroxypropyl Piperidin 2 One

Retrosynthetic Disconnections and Key Precursors for N-Substituted Piperidin-2-ones

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 1-[(2R)-2-hydroxypropyl]piperidin-2-one, two primary disconnections provide logical pathways to accessible starting materials.

Disconnection I: N-C Bond Cleavage The most straightforward disconnection involves cleaving the bond between the piperidinone nitrogen and the chiral side chain. This approach simplifies the synthesis into two distinct challenges: the preparation of the piperidin-2-one ring and the synthesis of the chiral (2R)-2-hydroxypropyl unit, which can then be coupled in a final step.

Key Precursors:

Piperidin-2-one (δ-valerolactam): A readily available cyclic amide.

(R)-propylene oxide or a synthon: A chiral three-carbon electrophile. Common synthons include (R)-2-chloropropan-1-ol or (R)-1-tosyloxypropan-2-ol.

The forward synthesis would typically involve the N-alkylation of piperidin-2-one with the chiral electrophile.

Disconnection II: Ring C-N or C-C Bond Cleavage A more convergent approach involves disconnecting the piperidin-2-one ring itself. This strategy builds the N-substituted ring from an acyclic precursor that already contains the chiral side chain. For instance, a C-N bond cleavage retrosynthetically leads to a 5-aminocarboxylic acid derivative.

Key Precursor:

5-((R)-2-hydroxypropylamino)pentanoic acid or its ester: This linear precursor can be cyclized via intramolecular amidation to form the target lactam.

This approach integrates the installation of the chiral side chain at an earlier stage, which can be advantageous in certain synthetic sequences.

Table 1: Key Precursors Based on Retrosynthetic Analysis
Disconnection StrategyKey Precursor 1Key Precursor 2Synthetic Step
N-C Bond CleavagePiperidin-2-one(R)-propylene oxideN-Alkylation
Ring C-N Cleavage5-((R)-2-hydroxypropylamino)pentanoic acid ester-Intramolecular Amidation

Strategies for Piperidin-2-one Ring Formation

The construction of the piperidin-2-one scaffold is a central theme in heterocyclic chemistry, with numerous established and emerging methodologies. These can be broadly categorized into intramolecular cyclizations and intermolecular annulations.

Intramolecular reactions are highly effective for ring formation, often proceeding with high efficiency due to favorable entropic factors. nih.gov

Dieckmann Cyclization: The Dieckmann condensation is a base-promoted intramolecular cyclization of a diester to form a β-keto ester, which can be a precursor to piperidin-2-ones. dtic.mil For the synthesis of 4-piperidones, a common approach involves the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by a Dieckmann condensation. dtic.mil While not directly forming a 2-piperidone, this highlights the utility of the reaction in constructing the core piperidine (B6355638) ring, which can then be further modified. A related approach for piperazine-2,5-diones involves the cyclization of N-amide alkylated dipeptide esters. researchgate.netresearchgate.netepa.gov

Radical-Mediated Pathways: Radical cyclizations offer a powerful method for forming C-C or C-N bonds under mild conditions. nih.gov These reactions typically involve the generation of a radical species that subsequently attacks a tethered unsaturated group (e.g., an alkene or alkyne) to form the ring. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can be used to generate 2,4-disubstituted piperidines. organic-chemistry.org Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been shown to be effective for producing piperidones. nih.gov These methods often exhibit high levels of stereocontrol, making them valuable for complex target synthesis. nih.gov

Intermolecular strategies construct the ring by bringing together two or more separate components in a single or multi-step sequence.

Annulation Reactions: Annulation refers to a reaction that forms a new ring onto a pre-existing molecule. Divergent intermolecular coupling strategies can provide access to diverse N-heterocycles, including piperidines, directly from olefins. nih.govrsc.org For example, a [5+1] annulation method involving a hydrogen borrowing cascade has been reported for the stereoselective synthesis of substituted piperidines. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. libretexts.org Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, are particularly useful for synthesizing heterocycles. rsc.org The reaction of 1-azadienes with alkenes (dienophiles) can provide direct access to tetrahydropyridines, which are immediate precursors to piperidines and their derivatives. rsc.org Formal [4+2] oxidative annulation of alkyl amides and dienes, promoted by a palladium catalyst, can also be employed. nih.gov These cycloaddition strategies offer a powerful means to rapidly assemble the core heterocyclic structure. mdpi.com

Table 2: Comparison of Piperidin-2-one Ring Formation Strategies
StrategyKey Reaction TypeDescriptionAdvantages
Intramolecular Cyclization Dieckmann CondensationBase-catalyzed cyclization of diesters to form β-keto esters.Well-established, good for substituted systems.
Radical CyclizationFormation of C-C or C-N bonds via radical intermediates.Mild conditions, high stereocontrol. nih.govnih.gov
Intermolecular Annulation [5+1] AnnulationA five-atom chain reacts with a one-atom component to form a six-membered ring.Convergent, stereoselective. nih.gov
[4+2] CycloadditionA concerted reaction between a diene and a dienophile to form a six-membered ring.High atom economy, predictable stereochemistry. libretexts.orgrsc.org

Enantioselective Synthesis of the (2R)-2-hydroxypropyl Moiety

Achieving the correct (R) stereochemistry at the C2 position of the hydroxypropyl side chain is critical. This can be accomplished using either chiral pool synthesis, which utilizes naturally occurring chiral molecules, or asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.

Chiral pool synthesis leverages the vast supply of enantiomerically pure natural products as starting materials. researchgate.net For the (2R)-2-hydroxypropyl group, several readily available chiral precursors can be utilized.

(S)-Lactic Acid: A common and inexpensive chiral building block. (S)-Lactic acid can be reduced to (S)-propane-1,2-diol. The primary alcohol can then be selectively activated (e.g., via tosylation) to create an electrophilic site for subsequent reaction with the piperidin-2-one nitrogen.

(R)-Alanine: This amino acid can be converted to the corresponding (R)-2-aminopropanol, with the amino group later being transformed or replaced.

D-Mannitol: This sugar alcohol can serve as a source for (R)-2,3-O-isopropylideneglyceraldehyde, a versatile chiral aldehyde that can be elaborated to the desired side chain. rsc.org

These approaches guarantee high enantiopurity in the final product, as the stereocenter is derived from a naturally enantiopure source. researchgate.net

Asymmetric catalysis offers a powerful alternative for creating chiral centers with high enantioselectivity from prochiral substrates. nih.gov

Asymmetric Epoxidation and Dihydroxylation:

Sharpless Asymmetric Epoxidation: This method allows for the enantioselective epoxidation of allylic alcohols. A suitable prochiral allylic alcohol can be epoxidized to generate a chiral epoxide, which can then be opened to yield the (2R)-2-hydroxypropyl structure.

Sharpless Asymmetric Dihydroxylation (AD): The AD reaction converts a prochiral alkene into a chiral diol with high enantioselectivity. york.ac.uk For instance, propylene (B89431) can be dihydroxylated to (R)-propane-1,2-diol, a direct precursor to the side chain.

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of a ketone. A suitable keto-precursor, such as 1-(2-oxopropyl)piperidin-2-one, can be reduced using a chiral catalyst (e.g., a Ru-BINAP complex) and a hydrogen source to produce the target alcohol with high enantiomeric excess. This method introduces the hydroxyl group and sets the stereocenter in a single, highly controlled step. nih.gov

These catalytic methods are highly versatile and can often be performed on a large scale, making them attractive for practical synthesis. acs.org

Table 3: Methods for Enantioselective Synthesis of the (2R)-2-hydroxypropyl Moiety
ApproachMethodChiral SourceDescription
Chiral Pool Derivatization of (S)-Lactic Acid(S)-Lactic AcidReduction of the carboxylic acid and selective activation of the primary alcohol. researchgate.net
Derivatization of D-MannitolD-MannitolUse of (R)-2,3-O-isopropylideneglyceraldehyde as a chiral building block. rsc.org
Asymmetric Catalysis Sharpless Asymmetric DihydroxylationChiral Ligand (e.g., DHQ-PHN)Catalytic conversion of an alkene to a chiral diol. york.ac.uk
Asymmetric HydrogenationChiral Catalyst (e.g., Ru-BINAP)Enantioselective reduction of a prochiral ketone to a chiral alcohol. nih.gov

Diastereoselective Control in Side Chain Elaboration

The synthesis of this compound presents a significant stereochemical challenge: the precise control of the stereocenter on the N-alkyl side chain. The elaboration of this side chain requires methodologies that can selectively produce the desired (R)-configuration at the hydroxyl-bearing carbon. Diastereoselective synthesis strategies are paramount in achieving this control, often by using chiral auxiliaries or catalysts to influence the stereochemical outcome of the reaction that forms the C-O bond.

One relevant approach involves the diastereoselective reduction of a ketone precursor. For instance, a synthetic route could be designed wherein an N-acyl side chain with a keto group, such as 1-(2-oxopropyl)piperidin-2-one, is stereoselectively reduced. The choice of reducing agent and reaction conditions is critical in directing the hydride attack to one face of the prochiral ketone, thereby establishing the desired stereocenter.

Research into the diastereoselective synthesis of related hydroxy-substituted piperidines has highlighted the efficacy of catalyst-controlled reactions. For example, copper(I)-catalyzed reductive aldol (B89426) cyclizations have been employed to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov This principle of using a metal catalyst to orchestrate a stereoselective transformation can be adapted for the elaboration of the N-alkyl side chain. Another strategy involves the use of chiral starting materials that guide the stereochemistry of subsequent reactions. For instance, starting from a chiral building block that already contains the (R)-2-hydroxypropyl moiety allows for its direct attachment to the piperidin-2-one nitrogen, circumventing the need for a diastereoselective reduction step.

The table below summarizes potential diastereoselective methods applicable to the side chain formation.

MethodDescriptionPotential OutcomeKey Considerations
Chiral Reducing Agents Reduction of an N-(2-oxopropyl) side chain using agents like (R)-CBS-oxazaborolidine.Formation of the (R)-hydroxyl group with potentially high diastereomeric excess (d.e.).Stoichiometric use of chiral reagents can be costly.
Substrate Control Utilizing a chiral precursor where the piperidinone ring itself contains stereocenters that direct the approach of a nucleophile to an attached electrophilic side chain.The inherent chirality of the starting material influences the stereochemistry of the newly formed center.Requires access to enantiopure piperidinone starting materials.
Catalytic Asymmetric Reduction Employing a chiral catalyst (e.g., a Noyori-type ruthenium complex) with a simple reducing agent like H₂ to reduce the ketone precursor.High enantioselectivity and diastereoselectivity can be achieved with low catalyst loading.Catalyst selection and optimization are crucial for high performance.

Regioselective N-Alkylation to Form this compound

A critical step in the synthesis is the regioselective alkylation of the piperidin-2-one nitrogen. Piperidin-2-one, being a cyclic amide (lactam), possesses an ambident nucleophilic character due to the presence of its tautomeric form, a 2-hydroxypyridine (B17775) derivative. This gives rise to two potential sites for alkylation: the nitrogen atom (N-alkylation) to yield the desired product, and the oxygen atom (O-alkylation) to yield an undesired 2-alkoxy-3,4,5,6-tetrahydropyridine.

Achieving high regioselectivity for N-alkylation is therefore essential. The outcome of the reaction is influenced by several factors, including the nature of the base used to deprotonate the lactam, the electrophile, the solvent, and the counter-ion. researchgate.net For instance, the reaction of the sodium salt of piperidin-2-one with an electrophile like (R)-propylene oxide or a protected equivalent, such as (R)-2-chloro-1-propanol, must be optimized.

Studies on the N-alkylation of similar 2-pyridone systems have shown that reaction conditions can be finely tuned to favor the desired regioisomer. researchgate.net The use of polar aprotic solvents like DMF or DMSO often favors N-alkylation, as they solvate the metal cation, leaving the lactam anion more available for nucleophilic attack via the nitrogen. In contrast, non-polar solvents can lead to increased O-alkylation. A mild and regioselective N-alkylation protocol for 2-pyridones has been developed using micellar systems in water, which enhances reaction rates and favors the N-alkylated product. researchgate.net

The table below details factors influencing the regioselectivity of this alkylation step.

FactorEffect on RegioselectivityRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation.Solvation of the counter-ion increases the nucleophilicity of the nitrogen atom.
Counter-ion Larger, "softer" cations (e.g., Cs⁺) can favor O-alkylation under certain conditions (Hard-Soft Acid-Base theory). Smaller, "harder" cations (e.g., Na⁺, K⁺) often favor N-alkylation.The interaction between the cation and the ambident anion influences which atom acts as the nucleophile.
Base Strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly used to generate the lactam anion.The choice of base determines the counter-ion and can influence aggregation states.
Electrophile The use of (R)-propylene oxide as the electrophile involves a ring-opening reaction by the lactam anion, which typically occurs at the less hindered carbon, leading directly to the desired side chain.The nature of the leaving group and the structure of the alkylating agent are critical.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. unibo.it This involves a focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks where possible. nih.gov

Key areas for implementing green chemistry in this synthesis include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and methodologies for N-alkylation in aqueous micellar systems have been shown to be effective for related compounds. researchgate.netsciencepub.net Other green solvents include ionic liquids or supercritical fluids.

Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste. For instance, using a catalytic amount of a chiral catalyst for the asymmetric reduction of a ketone precursor is preferable to using a stoichiometric chiral reducing agent.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction of piperidin-2-one with propylene oxide is an example of a highly atom-economical addition reaction.

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption.

Advanced Purification Techniques for Stereoisomeric Purity

Achieving high stereoisomeric purity is essential, and this requires advanced purification techniques capable of separating the desired (R)-enantiomer from any contaminating (S)-enantiomer or diastereomers formed during synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for this purpose. nih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation.

For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often highly effective. nih.gov Columns like Chiralpak® and Chiralcel® have demonstrated broad applicability in separating a wide range of chiral compounds, including those with piperidine ring structures. nih.govcanberra.edu.au

The development of a successful chiral HPLC method involves screening various parameters:

Chiral Stationary Phase: Selecting the most appropriate CSP (e.g., amylose vs. cellulose derivatives).

Mobile Phase: Optimizing the solvent system (e.g., normal-phase with hexane/alcohol mixtures or reversed-phase with water/acetonitrile (B52724)/methanol).

Additives: Using acidic or basic additives to improve peak shape and resolution for ionizable compounds.

Temperature and Flow Rate: Adjusting these parameters to fine-tune the separation.

The table below outlines common chiral stationary phases and their applicability.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhaseSeparation Principle
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD)Normal Phase (Hexane/Isopropanol)A combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide. nih.gov
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD)Normal Phase (Hexane/Ethanol)Similar to amylose-based phases, but with different selectivity due to the different helical structure of cellulose.
Macrocyclic Glycopeptide Teicoplanin (CHIROBIOTIC™ T)Polar Ionic, Reversed PhaseMultiple interaction modes including ionic, hydrogen bonding, and inclusion complexation.
Crown Ether-based Chiral Crown Ether (Crownpak® CR)Aqueous Acidic (e.g., HClO₄)Primarily used for separating chiral primary amines through complexation.

Chemical Reactivity and Derivatization Strategies of 1 2r 2 Hydroxypropyl Piperidin 2 One

Reactions at the Piperidin-2-one Lactam Ring

The piperidin-2-one ring, a six-membered lactam, is susceptible to reactions that target the amide bond and the adjacent carbon atoms. These transformations can lead to ring-opened products, contracted ring systems, or the introduction of new functional groups on the ring itself.

Ring Opening and Recyclization Reactions

The amide bond of the piperidin-2-one ring can be cleaved under both acidic and basic conditions, leading to ring-opened products. Acid-catalyzed hydrolysis typically yields the corresponding amino acid, 5-amino-2-hydroxyheptanoic acid, by breaking the amide linkage. researchgate.net Conversely, base-catalyzed hydrolysis also results in the formation of the salt of this amino acid. The stability of the lactam ring is influenced by the N-substituent; however, specific kinetic data for the hydrolysis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is not extensively documented in publicly available literature.

Under certain conditions, the piperidin-2-one ring can undergo ring contraction. For instance, cascade reactions of N-substituted piperidines have been shown to yield pyrrolidin-2-ones, although this has not been specifically demonstrated for this compound. cdnsciencepub.com Such transformations typically involve a domino process initiated by oxidation. cdnsciencepub.com

Recyclization reactions following ring-opening are also plausible synthetic strategies. For example, the ring-opened amino acid derivative could be recyclized under different conditions to form other heterocyclic structures, depending on the reagents used.

Functionalization of Ring Carbon Atoms

The carbon atoms of the piperidin-2-one ring, particularly those alpha to the carbonyl group (C3) and the nitrogen atom (C6), are potential sites for functionalization. C-H activation strategies are a modern approach to introduce substituents at these positions. researchgate.net While direct C-H functionalization of this compound has not been specifically reported, related N-substituted piperidines have been functionalized at various ring positions. researchgate.netnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and directing groups. researchgate.net

For instance, rhodium-catalyzed C-H insertion reactions have been used for the synthesis of positional analogues of other piperidine-containing compounds. researchgate.net The introduction of substituents at the C3, C4, C5, or C6 positions can significantly alter the molecule's properties and biological activity. The synthesis of various substituted piperidin-2-ones has been achieved through methods like Dieckmann cyclizations, demonstrating the accessibility of diverse substitution patterns on the ring. core.ac.uk

Transformations of the (2R)-2-hydroxypropyl Side Chain

The (2R)-2-hydroxypropyl side chain offers a versatile handle for a variety of chemical modifications, primarily centered around the secondary alcohol. These transformations can be performed with high stereospecificity, preserving the chiral integrity of the C2' carbon.

Stereospecific Derivatization of the Secondary Alcohol

The secondary alcohol of the (2R)-2-hydroxypropyl side chain can undergo a range of stereospecific reactions.

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions typically proceed with retention of configuration at the chiral center.

Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. libretexts.orgyoutube.commasterorganicchemistry.comorganic-chemistry.org This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. libretexts.orgyoutube.commasterorganicchemistry.comorganic-chemistry.org This method allows for the introduction of a wide variety of alkyl or aryl groups.

Mitsunobu Reaction: For a stereospecific inversion of the alcohol's configuration from (R) to (S), the Mitsunobu reaction is a powerful tool. wikipedia.orgorganic-chemistry.orgnih.govnih.govorgsyn.org This reaction utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by a pronucleophile, such as a carboxylic acid, leading to the formation of an ester with inverted stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(2-oxopropyl)piperidin-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.

The following table summarizes some potential stereospecific derivatizations of the secondary alcohol:

Reaction TypeReagent ExampleProduct Functional GroupStereochemistry
EsterificationAcetic AnhydrideEsterRetention (R)
EtherificationSodium Hydride, Methyl IodideEtherRetention (R)
Mitsunobu ReactionPPh₃, DEAD, Benzoic AcidEsterInversion (S)
OxidationPyridinium (B92312) Chlorochromate (PCC)KetoneAchiral at C2'

Modifications to the Propyl Chain (e.g., chain extension, unsaturation)

Modifications to the propyl chain itself, beyond the secondary alcohol, can introduce further structural diversity.

Chain Extension: While specific examples for this compound are scarce, general strategies for chain extension on N-alkyl side chains can be envisioned. researchgate.net For instance, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a cyanide ion. Subsequent hydrolysis and reduction could extend the chain by one carbon.

Introduction of Unsaturation: Dehydration of the secondary alcohol can introduce a double bond into the propyl side chain, leading to the formation of 1-(prop-1-en-2-yl)piperidin-2-one or 1-(prop-2-en-1-yl)piperidin-2-one. The regioselectivity of the elimination would depend on the reaction conditions and the catalyst used.

Chemo- and Regioselectivity in Multi-functionalized Systems

Given the two main reactive sites in this compound, achieving chemo- and regioselectivity is a key consideration in its derivatization. The choice of reagents and reaction conditions determines which functional group reacts preferentially.

For example, when using a strong, non-nucleophilic base, deprotonation is more likely to occur at the hydroxyl group of the side chain rather than at the alpha-carbon of the lactam ring. This allows for selective derivatization of the side chain. Conversely, reactions that specifically target amide bonds, such as strong acid or base hydrolysis, will preferentially lead to the opening of the lactam ring.

In cases where both functionalities can react, protecting group strategies may be necessary to achieve the desired outcome. For instance, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl (B83357) ether) to allow for selective reactions on the lactam ring. Subsequent deprotection would then reveal the free hydroxyl group for further modification. The interplay of steric and electronic effects of both the lactam ring and the side chain will ultimately govern the selectivity of reactions in multi-functionalized systems derived from this compound.

Synthesis of Analogs and Scaffold Diversification from this compound

The strategic derivatization of this compound offers a pathway to a diverse range of analogs with potentially novel biological activities. The presence of a secondary hydroxyl group and a lactam moiety provides two key reactive sites for chemical modification, allowing for scaffold diversification through various synthetic strategies. These modifications can alter the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

The primary approaches to analog synthesis from this scaffold involve reactions at the hydroxyl group, modifications of the piperidin-2-one ring, and alterations to the propyl side chain. These derivatizations can lead to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Key Derivatization Strategies:

Modification of the Hydroxyl Group: The secondary alcohol is a prime target for introducing a variety of functional groups.

Etherification: O-alkylation of the hydroxyl group can introduce lipophilic or functionalized alkyl chains.

Esterification: Acylation with various carboxylic acids or their derivatives can produce a range of esters, modulating polarity and metabolic stability.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield 1-(2-oxopropyl)piperidin-2-one, a key intermediate for further derivatization, such as the introduction of new substituents at the adjacent carbon.

Modification of the Piperidin-2-one Ring: The lactam ring presents opportunities for structural changes.

Ring Opening: Hydrolysis or reductive cleavage of the amide bond can lead to linear amino acids or amino alcohols, completely altering the scaffold.

Substitution at the α-carbon: Introduction of substituents at the C3 or C6 positions of the piperidinone ring can explore new chemical space and influence the molecule's conformation.

Alteration of the Propyl Side Chain: Modifications to the three-carbon linker can impact the spatial relationship between the piperidinone ring and any introduced functional groups.

Chain Extension or Contraction: Synthesis of homologs with shorter or longer alkyl chains can probe the optimal distance for biological interactions.

Introduction of Rigidity: Incorporation of double bonds or cyclic structures within the side chain can restrict conformational flexibility, which can be beneficial for binding to biological targets.

These derivatization strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new chemical entities with tailored properties.

Interactive Data Table of Potential Analogs

The following table outlines potential analogs that could be synthesized from this compound, along with the type of reaction and the potential change in properties.

Starting MaterialReaction TypePotential AnalogPotential Change in Properties
This compoundOxidation1-(2-Oxopropyl)piperidin-2-oneIncreased polarity, introduction of a reactive ketone group
This compoundO-Alkylation1-[(2R)-2-methoxypropyl]piperidin-2-oneIncreased lipophilicity
This compoundO-Acylation1-[(2R)-2-acetoxypropyl]piperidin-2-oneIncreased lipophilicity, potential for esterase-mediated prodrug strategy
This compoundDehydration1-(Prop-2-en-1-yl)piperidin-2-oneIncreased rigidity, introduction of a reactive alkene

Spectroscopic and Structural Elucidation Studies of 1 2r 2 Hydroxypropyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the compound's constitution and relative stereochemistry.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-[(2R)-2-hydroxypropyl]piperidin-2-one is expected to show distinct signals for each unique proton. The chemical shifts are influenced by neighboring atoms and functional groups. The protons on the piperidin-2-one ring typically appear in the range of 1.7 to 3.5 ppm. The protons of the hydroxypropyl sidechain will have characteristic shifts, with the methine proton adjacent to the hydroxyl group appearing further downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3 (piperidinone)~1.80-1.90Multiplet
H-4 (piperidinone)~1.70-1.80Multiplet
H-5 (piperidinone)~1.85-1.95Multiplet
H-6 (piperidinone)~3.20-3.30Triplet
H-1' (side chain)~3.30-3.50Multiplet
H-2' (side chain)~3.90-4.10Multiplet
H-3' (side chain, CH₃)~1.15-1.25Doublet
OH (side chain)Variable (e.g., ~2.5-4.0)Broad Singlet

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the lactam is the most deshielded, appearing significantly downfield (~170-175 ppm). Carbons attached to the nitrogen and oxygen atoms also exhibit characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (C=O, piperidinone)~172.0
C-3 (piperidinone)~30.0
C-4 (piperidinone)~21.0
C-5 (piperidinone)~23.0
C-6 (piperidinone)~49.0
C-1' (side chain)~55.0
C-2' (side chain)~65.0
C-3' (side chain, CH₃)~24.0

Note: Predicted values are based on standard chemical shift tables and may vary.

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the piperidin-2-one ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6) and within the side chain (H-1' with H-2', H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton (e.g., C-6 with H-6, C-1' with H-1').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the link between the side chain and the ring, such as correlations from the H-1' protons to the C-2 and C-6 carbons of the piperidin-2-one ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and relative stereochemistry. For example, NOE correlations between protons on the side chain and protons on the piperidinone ring would help define the preferred orientation of the side chain relative to the ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the key functional groups. A very strong and sharp absorption band is expected for the amide carbonyl (C=O) stretching vibration. A broad absorption band would indicate the O-H stretch of the alcohol, while C-H stretching vibrations appear at higher wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. Symmetrical vibrations and bonds involving non-polar groups often give stronger Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500-3200 (broad)
C-H (Alkyl)Stretching3000-2850
C=O (Amide I)Stretching1680-1630 (strong)
C-NStretching1250-1020
C-O (Alcohol)Stretching1260-1050

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₈H₁₅NO₂), the expected molecular weight is approximately 157.21 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 158.2. The fragmentation pattern is predictable based on the structure. libretexts.orgmiamioh.edu Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom or the carbonyl group.

Loss of the side chain: Cleavage of the N-C1' bond, resulting in a fragment corresponding to the piperidin-2-one ring.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z ValueProposed Fragment Identity
158.2[M+H]⁺ (Protonated Molecular Ion)
140.2[M+H - H₂O]⁺ (Loss of water)
99.1[Piperidin-2-one]⁺ (Loss of hydroxypropyl group)
59.1[C₃H₇O]⁺ (Hydroxypropyl fragment)

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical methods are essential for confirming its absolute configuration. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. youtube.com Similar to CD, an ORD spectrum will display a Cotton effect in the region of the amide chromophore's absorption. The sign of this effect can be correlated with the absolute configuration of the stereocenter. libretexts.org For the (R)-configuration, a specific positive or negative Cotton effect would be predicted based on established rules for similar compounds.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on:

Bond lengths and angles: Unambiguously confirming the atomic connectivity.

Conformation: Revealing the precise chair or boat-like conformation of the piperidin-2-one ring and the orientation of the hydroxypropyl side chain.

Absolute Stereochemistry: When using appropriate techniques (e.g., anomalous dispersion), X-ray crystallography can directly determine the absolute configuration at the C-2' chiral center, confirming it as (R) without ambiguity. nih.gov This provides an absolute reference to which the solution-state data from chiroptical spectroscopy can be compared.

Advanced Chromatographic Techniques for Purity and Stereoisomeric Separation

The comprehensive analysis of "this compound" necessitates the use of advanced chromatographic techniques to ensure its chemical purity and to resolve its stereoisomers. Given the chiral nature of this compound, arising from the stereocenter at the 2-position of the hydroxypropyl group, methods that can distinguish between enantiomers are of paramount importance. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and chiral separations in the pharmaceutical industry. For determining the chemical purity of this compound, Reversed-Phase HPLC (RP-HPLC) is a frequently utilized method. In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This method is effective in separating the target compound from potential impurities generated during its synthesis or degradation.

For the critical task of stereoisomeric separation, chiral HPLC is the method of choice. This is most commonly achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with structures analogous to this compound. google.com Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often successful in separating enantiomers. The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for optimizing the separation. chromatographyonline.com

The following interactive table provides a hypothetical example of an HPLC method for the chiral separation of a racemic mixture of 1-(2-hydroxypropyl)piperidin-2-one, illustrating the kind of results that would be sought in a laboratory setting.

Table 1: Representative HPLC Method for Chiral Separation of 1-(2-hydroxypropyl)piperidin-2-one Enantiomers
ParameterCondition
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (S-enantiomer)10.5 min
Retention Time (R-enantiomer)12.8 min
Resolution (Rs)2.1

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and often complementary technique to HPLC for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This is often modified with a small amount of an organic solvent, such as methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. selvita.com Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in resolving enantiomers of various classes of compounds. researchgate.net For a molecule like this compound, SFC can offer advantages in terms of reduced solvent consumption, making it a "greener" analytical technique, and potentially faster analysis times.

The interactive table below illustrates a potential SFC method for the enantiomeric separation of 1-(2-hydroxypropyl)piperidin-2-one.

Table 2: Representative SFC Method for Chiral Separation of 1-(2-hydroxypropyl)piperidin-2-one Enantiomers
ParameterCondition
ColumnChiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile PhaseCO2 / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
DetectionUV at 210 nm
Retention Time (S-enantiomer)3.2 min
Retention Time (R-enantiomer)4.1 min
Resolution (Rs)2.5

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated computational and theoretical investigations for the chemical compound this compound. Despite the broad interest in the computational analysis of piperidine (B6355638) derivatives for drug discovery and materials science, specific studies focusing on the electronic structure, reactivity, conformational flexibility, and ligand-target interactions of this particular molecule are not publicly available. Therefore, a detailed article structured around advanced computational methodologies for this compound cannot be generated at this time.

Computational chemistry is a powerful tool for predicting molecular properties and behavior. Techniques such as Density Functional Theory (DFT) are commonly used to explore the electronic structure, geometry, and reactivity of molecules. Molecular Dynamics (MD) simulations offer insights into the conformational changes and the influence of solvents. Furthermore, molecular docking is instrumental in predicting how a molecule might interact with biological targets. However, the application of these sophisticated methods to this compound has not been documented in the accessible scientific domain.

While general information on piperidine and its derivatives is abundant, and numerous studies apply computational methods to various substituted piperidinones, these findings are not directly transferable to this compound. The specific stereochemistry and the hydroxypropyl substituent at the 1-position of the piperidin-2-one ring would uniquely influence its electronic and conformational properties. Extrapolating data from other analogs would not provide a scientifically accurate representation.

The absence of specific research on this compound means that key data points required for a thorough computational analysis are missing. This includes optimized geometric parameters, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, natural bond orbital analysis results, conformational energy landscapes from MD simulations, and binding affinity scores from molecular docking studies.

Consequently, until research focusing specifically on the computational and theoretical investigation of this compound is conducted and published, a detailed and scientifically rigorous article on this subject cannot be written.

Computational and Theoretical Investigations of 1 2r 2 Hydroxypropyl Piperidin 2 One

Molecular Docking Studies for Ligand-Target Interactions (Focus on Binding Modes and Affinities)

Prediction of Specific Molecular Binding Sites and Interaction Types

Currently, there are no published studies that specifically predict the molecular binding sites and interaction types for 1-[(2R)-2-hydroxypropyl]piperidin-2-one. Computational techniques such as molecular docking are routinely employed to predict how a small molecule might bind to a protein target. nih.gov These methods could, in principle, be used to screen this compound against various biological targets to hypothesize potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The presence of a hydroxyl group and a lactam moiety suggests the potential for significant hydrogen bonding with protein active sites. However, without specific studies, any discussion of binding sites remains speculative.

Elucidation of Stereochemical Requirements for Target Recognition

The stereochemistry of a molecule is often crucial for its biological activity. The "(2R)" designation in this compound indicates a specific three-dimensional arrangement at the chiral center in the hydroxypropyl side chain. This specific stereoisomer would likely exhibit different binding affinities and biological effects compared to its (2S) enantiomer or a racemic mixture.

Computational studies are instrumental in understanding such stereochemical preferences for target recognition. acs.org By modeling the interactions of different stereoisomers with a potential biological target, researchers can rationalize why one isomer is more active than another. For piperidine (B6355638) derivatives, stereochemistry has been shown to play a critical role in their pharmacological activity. nih.govnih.gov However, a specific computational analysis elucidating the stereochemical requirements for target recognition of this compound is not available in the current body of scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.netijnc.irrsc.orgrsc.orgnih.gov QTAIM analysis can provide quantitative insights into the strength and nature of hydrogen bonds and other non-covalent interactions that would be critical in the binding of this compound to a biological target.

The hydroxyl and amide functionalities in the molecule are capable of forming significant hydrogen bonds, which could be characterized using QTAIM parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. nih.gov While QTAIM has been applied to study intermolecular interactions in various systems, including those with hydrogen bonds, a specific QTAIM analysis for this compound has not been reported. Such a study would be valuable in providing a deeper understanding of the fundamental interactions that could govern its biological activity.

Potential Applications in Advanced Chemical Research Excluding Clinical/drug Development

Utility as a Chiral Building Block in Complex Synthetic Endeavors

In the field of organic chemistry, and particularly in asymmetric synthesis, chiral building blocks are invaluable starting materials that contain one or more stereocenters of a defined configuration. nih.gov These molecules are used to construct complex chiral targets, such as natural products and other stereochemically rich compounds, with high levels of stereocontrol. The structure of 1-[(2R)-2-hydroxypropyl]piperidin-2-one makes it a potentially valuable chiral synthon.

The (2R)-2-hydroxypropyl substituent can function as a chiral auxiliary. In this role, the stereocenter on the side chain can influence the stereochemical outcome of reactions performed on the attached piperidin-2-one ring. For instance, in alkylation reactions at the carbon alpha to the carbonyl group, the chiral N-substituent can direct the approach of the electrophile, leading to the preferential formation of one diastereomer. A similar strategy has been successfully employed with related N-substituted piperidin-2-ones, such as 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, to achieve high diastereoselectivity in methylation reactions. researchgate.netacademax.com This principle allows for the introduction of new stereocenters onto the piperidinone core with predictable stereochemistry.

Furthermore, the piperidine (B6355638) ring itself is a prevalent structural motif in a vast array of natural products, particularly alkaloids. nih.gov The synthesis of these complex molecules often requires methods for the stereoselective construction of substituted piperidine rings. rsc.orgnih.gov By using this compound, chemists can incorporate a pre-defined chiral center and a functionalized piperidine precursor into a synthetic route, significantly simplifying the path to complex target molecules. After serving its role in directing stereochemistry, the chiral auxiliary can be cleaved or modified as needed.

Example Target Molecule ClassRelevant Synthetic StrategyReference
Substituted Piperidine AlkaloidsAsymmetric synthesis from chiral precursors nih.govrsc.org
Complex HeterocyclesStereoselective cyclization reactions nih.gov
Chiral Amines and DerivativesAsymmetric hydrogenation of intermediates nih.gov

Applications in Materials Science

The unique functional groups of this compound also suggest potential applications in the field of materials science, including polymer synthesis, catalysis, and corrosion inhibition.

Polymer Synthesis The presence of a primary hydroxyl group provides a convenient handle for converting the molecule into a chiral monomer. Through esterification with a compound like methacrylic acid or acryloyl chloride, this compound can be transformed into a methacrylate (B99206) or acrylate (B77674) monomer. Subsequent radical polymerization of this chiral monomer could yield novel polymers with stereoregular side chains. researchcommons.org The synthesis of polymers from related hydroxypropyl monomers, such as 2-hydroxypropyl methacrylate (HPMA), is a well-established technique in polymer chemistry. researchgate.net The resulting chiral polymers could possess unique properties, such as the ability to recognize other chiral molecules or to self-assemble into ordered supramolecular structures, making them candidates for applications in chiral chromatography or advanced optical materials.

Catalysis Chiral amino alcohols are a well-known class of ligands for asymmetric catalysis. The this compound molecule contains both a nitrogen atom within the lactam ring and an oxygen atom from the hydroxyl group. These two heteroatoms are positioned in a way that could allow them to act as a bidentate ligand, coordinating to a metal center. This coordination would create a chiral environment around the metal, which could then be used to catalyze a variety of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, with high enantioselectivity.

Corrosion Inhibition Many organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The nitrogen and oxygen atoms in this compound can donate lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface, facilitating strong adsorption. Piperidine derivatives have been studied for this purpose and have shown significant inhibition efficiency. biointerfaceresearch.com The presence of both N and O atoms in this molecule suggests it could function as an effective corrosion inhibitor.

Inhibitor CompoundMetal/MediumMax. Inhibition Efficiency (%)Reference
N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidineMild Steel / 1 M HCl91.9 biointerfaceresearch.com
Pyrazole Derivative (MPAPB)C38 Steel / 1 M HCl95.1 nih.gov
1-(2-pyridinyl)-2-(hydroxyphenyl) benzimidazolesAPI 5L X52 Steel / 1M HCl>80 researchgate.net

Role as a Chemical Intermediate for Non-Pharmacological Compounds

Beyond its direct use, this compound is a versatile chemical intermediate that can be transformed into a variety of other useful compounds for non-pharmacological applications. The piperidine and piperidinone scaffolds are foundational structures in many areas of chemistry. nih.govmdpi.com

The compound possesses two key functional groups that can be selectively modified: the hydroxyl group and the lactam amide bond.

Hydroxyl Group Transformations: The secondary alcohol can undergo standard transformations such as oxidation to a ketone, esterification, or etherification. These modifications allow for the introduction of new functional groups and the extension of the molecular framework.

Lactam Ring Transformations: The amide bond within the lactam ring can be reduced, for example using strong reducing agents like lithium aluminum hydride, to yield the corresponding chiral substituted piperidine, 1-[(2R)-2-hydroxypropyl]piperidine. Chiral piperidines are important structural motifs in their own right. news-medical.net Alternatively, the lactam can be hydrolyzed to open the ring, yielding a chiral amino acid derivative.

Through these transformations, this compound serves as a gateway to a range of more complex, chiral molecules that may find use as agrochemicals, fragrances, or specialized ligands for chemical processes. Its role as a key intermediate is analogous to how other piperidone derivatives are used to build complex molecular architectures. researchgate.net

Development of Chemical Probes for Biological System Interrogation

Chemical probes are highly selective small molecules used as tools to study the function of proteins and other biomolecules within cells and organisms. nih.govpageplace.de The design of a good chemical probe requires a molecular scaffold that can be finely tuned to achieve high potency and selectivity for its biological target. The this compound structure possesses several features that make it an attractive starting point for the development of novel chemical probes.

The piperidin-2-one scaffold is found in various biologically active molecules, suggesting that it is a "privileged structure" capable of interacting with biological targets. nih.gov The inherent chirality of the molecule is a significant advantage, as biological systems are chiral, and the interaction between a small molecule and a protein target is often highly stereospecific. nih.gov By using an enantiomerically pure scaffold, researchers can develop probes that selectively target one protein over its close relatives, reducing off-target effects.

Crucially, the hydroxyl group on the side chain acts as a versatile chemical handle. In the development of chemical probes, it is often necessary to attach reporter groups (such as fluorescent dyes or biotin (B1667282) for pull-down experiments) or reactive groups (for covalent labeling of the target protein). nih.gov The hydroxyl group provides a convenient and predictable site for the conjugation of these moieties without altering the core scaffold responsible for target recognition. A library of derivatives could be synthesized by modifying this position to screen for selective interactions with proteins of interest, ultimately leading to the discovery of new, highly validated chemical probes for biological interrogation. eubopen.org

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthetic Strategies for N-Substituted Piperidin-2-ones

The precise control of stereochemistry is paramount for the biological activity of N-substituted piperidin-2-ones. Consequently, the development of efficient asymmetric synthetic methods is a significant area of ongoing research. Future advancements are expected to focus on several key areas:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts using transition metal catalysts, such as iridium and rhodium complexes with chiral ligands, has proven to be an effective method for producing enantioenriched piperidines. kompozit.org.tryoutube.com Future research will likely focus on the development of more robust and selective catalysts that can operate under milder conditions and with a broader substrate scope, including precursors to N-substituted piperidin-2-ones. youtube.com The use of heterogeneous catalysts is also a promising avenue, offering easier separation and recyclability, which is crucial for industrial applications. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For the synthesis of N-substituted piperidin-2-ones, organocatalytic intramolecular aza-Michael additions and other cyclization strategies are being explored. nih.gov Future work will likely involve the design of novel chiral organocatalysts that can provide high enantioselectivity and diastereoselectivity in the formation of the piperidin-2-one ring.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers unparalleled stereoselectivity. While not yet widely applied to the synthesis of this specific class of compounds, the potential for enzymes like lactamases or engineered enzymes to perform stereoselective cyclizations or resolutions is an exciting area for future exploration. researchgate.net

Synthetic StrategyCatalyst/Reagent TypeKey AdvantagesFuture Research Direction
Asymmetric HydrogenationIridium, Rhodium, Cobalt, Nickel with chiral ligandsHigh enantioselectivity, well-establishedDevelopment of more active and selective catalysts, use of earth-abundant metals
OrganocatalysisChiral amines, phosphoric acids, etc.Metal-free, environmentally benignDesign of new catalysts for novel cyclization strategies
BiocatalysisEnzymes (e.g., lactamases)Excellent stereoselectivity, mild reaction conditionsEnzyme engineering for broader substrate scope and improved stability

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms and molecular behavior is crucial for the rational design of new synthetic routes and molecules with desired properties. The integration of experimental techniques with computational modeling is becoming increasingly important in this regard.

Computational Studies: Density Functional Theory (DFT) calculations are being used to elucidate reaction pathways, predict stereochemical outcomes, and understand the electronic properties of N-substituted piperidin-2-ones and related compounds. kompozit.org.trnih.gov For instance, computational studies on N-substituted bispidines have provided insights into the rotational dynamics of amide bonds, which is relevant to the conformational behavior of N-substituted piperidin-2-ones. rsc.org Future research will likely involve more sophisticated computational models that can accurately predict the behavior of these molecules in complex biological and chemical environments. Molecular dynamics simulations are also being employed to study the interactions of piperidine-based compounds with biological targets. mdpi.com

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR, and single-crystal X-ray diffraction are essential for the unambiguous determination of the structure and stereochemistry of these compounds. mdpi.com These experimental data provide crucial benchmarks for validating and refining computational models. The combination of these techniques allows for a detailed understanding of the conformational preferences and intermolecular interactions of N-substituted piperidin-2-ones.

The synergy between computational and experimental approaches will be instrumental in unraveling the subtle factors that govern the reactivity and biological activity of this compound class, leading to more predictable and efficient synthetic strategies and the design of molecules with enhanced properties. nih.govwikipedia.org

Exploration of Novel Non-Biological Applications for the Compound Class

While the biological activity of piperidin-2-ones is a primary focus, their unique chemical structures also lend them to a range of non-biological applications, particularly in materials science and catalysis.

Polymer Chemistry: Piperidin-2-one, also known as δ-valerolactam, can serve as a monomer for the synthesis of polyamide-5 (Nylon 5) through ring-opening polymerization. nbinno.com N-substituted derivatives of piperidin-2-one could be explored as co-monomers to modify the properties of polyamides, such as their thermal stability and flexibility. rsc.org The introduction of functional groups on the N-substituent, such as the hydroxyl group in 1-[(2R)-2-hydroxypropyl]piperidin-2-one, could also be used to create polymers with specific functionalities for applications in coatings, adhesives, or drug delivery systems. Furthermore, piperidone derivatives have been used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers. researchgate.netijnrd.org

Ionic Liquids and Solvents: The piperidin-2-one scaffold can be a precursor for the synthesis of novel ionic liquids. rsc.org These compounds have unique properties such as low volatility and high thermal stability, making them attractive as "green" solvents and catalysts in a variety of chemical processes. rsc.org

Catalysis: Piperidine (B6355638) derivatives have been utilized as ligands in catalysis and as organocatalysts themselves. researchgate.netscbt.com The nitrogen atom of the piperidin-2-one ring can coordinate with metal centers, and the N-substituent can be tailored to influence the catalytic activity and selectivity.

Application AreaRole of Piperidin-2-one DerivativePotential Advantages
Polymer ScienceMonomer/Co-monomerIntroduction of specific functionalities, modification of polymer properties
Materials SciencePrecursor to Ionic LiquidsCreation of environmentally friendly solvents and electrolytes
CatalysisLigand or OrganocatalystTunable steric and electronic properties for enhanced catalytic performance

Development of High-Throughput Screening Methodologies for Chemical Biology Tools

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds and for elucidating their mechanisms of action. nih.govajchem-a.com The development of HTS assays for N-substituted piperidin-2-ones is crucial for their exploration as chemical biology tools.

Assay Development: A variety of HTS formats can be adapted for screening libraries of N-substituted piperidin-2-ones. These include both biochemical assays, which measure the effect of a compound on a specific protein target, and cell-based assays, which assess the compound's effect on cellular processes. nih.gov For example, fluorescence-based assays are commonly used to monitor enzyme activity or protein-protein interactions. nih.gov

Screening of Lactam-Containing Libraries: HTS has been successfully applied to other lactam-containing compounds, such as β-lactam antibiotics. nbinno.comresearchgate.net Genetically-regulated screens using reporter genes like green fluorescent protein (GFP) have been developed to detect the in vivo production of β-lactams. nbinno.com Similar strategies could be developed for N-substituted piperidin-2-ones to identify compounds that modulate specific biological pathways.

Miniaturization and Automation: Advances in robotics, liquid handling, and microplate technology have enabled the miniaturization of HTS assays, allowing for the screening of large compound libraries in a cost-effective and time-efficient manner. nih.govajchem-a.comencyclopedia.pub

The application of HTS to libraries of N-substituted piperidin-2-ones will undoubtedly accelerate the discovery of new probes for chemical biology research and starting points for drug discovery programs. rsc.org

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 1-[(2R)-2-hydroxypropyl]piperidin-2-one with high enantiomeric purity?

  • Methodological Approach :

  • Use Design of Experiments (DOE) to systematically vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (e.g., chiral catalysts like BINOL-derived systems).
  • Monitor reaction progress via HPLC or chiral column chromatography to assess enantioselectivity.
  • Optimize purification steps (e.g., flash chromatography or recrystallization) to isolate the (2R)-enantiomer .

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the piperidin-2-one backbone and hydroxypropyl substituent. ROESY can clarify stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C8H15NO2C_8H_{15}NO_2).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H335 hazard) .
  • Store in airtight containers away from oxidizers.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (2R)-configured hydroxypropyl side chain?

  • Advanced Methods :

  • Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution using lipases) to generate the (2R)-hydroxypropyl intermediate.
  • Use kinetic resolution during coupling reactions to favor the desired enantiomer.
  • Validate purity via circular dichroism (CD) or polarimetry .

Q. How can researchers investigate the biological activity and molecular targets of this compound?

  • Experimental Design :

  • Conduct enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) and cell-based viability assays (e.g., MTT for cytotoxicity).
  • Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with suspected targets like G-protein-coupled receptors .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in active sites.
  • Run molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over time.
  • Validate predictions with free-energy perturbation (FEP) calculations .

Q. How should contradictory data on biological efficacy across studies be addressed?

  • Resolution Strategies :

  • Re-examine purity (HPLC ≥98%) and stereochemical integrity of batches used in conflicting studies.
  • Control for cell line variability (e.g., primary vs. immortalized cells) and assay conditions (e.g., serum concentration, incubation time).
  • Perform meta-analysis to identify trends across datasets .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Scale-up Considerations :

  • Address exothermic reactions by implementing temperature-controlled reactors.
  • Optimize solvent recovery systems to reduce waste and cost.
  • Use continuous flow chemistry to enhance reproducibility and safety for multi-step syntheses .

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